molecular formula C11H12N2O B1274923 3-(4-Ethylphenyl)-1,2-oxazol-5-amine CAS No. 1020955-20-7

3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Cat. No. B1274923
CAS RN: 1020955-20-7
M. Wt: 188.23 g/mol
InChI Key: WZBGIZPUUZIMTP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,2-oxazol-5-amine, also known as 4-ethylphenylamino-oxazole, is an organic compound with a wide range of applications in the fields of scientific research and industrial production. Its chemical formula is C9H10N2O and it is a colorless solid that is insoluble in water. It is a versatile compound with a wide range of applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : Derivatives of oxazoles, such as 3-(4-ethylphenyl)-1,2-oxazol-5-amine, have been studied for their antimicrobial properties. For instance, some novel 1,2,4-triazole derivatives, including oxazole compounds, were synthesized and found to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Novel Heterocyclic Compounds

  • Synthesis and Antibacterial Study : Research has been conducted on the synthesis and antibacterial activity of novel heterocyclic compounds containing the oxazol-3-yl fragment. These compounds demonstrated good antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Biological Activity in Pharmaceutical Applications

  • Microwave-Assisted Synthesis and Biological Activities : Another study involved the microwave-assisted synthesis of hybrid molecules containing oxazole nuclei, exhibiting antimicrobial, antilipase, and antiurease activities. This research highlights the potential of oxazole derivatives in pharmaceutical applications (Başoğlu et al., 2013).

Structural Analysis and Design

  • X-ray Structure Investigation : X-ray diffraction studies of compounds containing the oxazole fragment, such as this compound, provide insights into their crystallographic structures, aiding in the design of structurally unique compounds (Rybakov et al., 2002).

Functional Modification in Polymer Science

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including oxazole derivatives, reveals potential applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of “3-(4-Ethylphenyl)-1,2-oxazol-5-amine” would depend on its intended use. For example, some oxazole derivatives have been found to have antimicrobial properties .

Safety and Hazards

The safety and hazards of “3-(4-Ethylphenyl)-1,2-oxazol-5-amine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions of research on “3-(4-Ethylphenyl)-1,2-oxazol-5-amine” could include exploring its potential uses, such as in medicine or materials science .

properties

IUPAC Name

3-(4-ethylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBGIZPUUZIMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395666
Record name 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020955-20-7
Record name 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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